molecular formula C7H5ClF2O4S2 B3058876 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride CAS No. 923204-51-7

4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride

Cat. No. B3058876
CAS RN: 923204-51-7
M. Wt: 290.7 g/mol
InChI Key: MRZSQJIRQHGKEQ-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride, also known as Difluoromethanesulfonyl chloride or DFSCl, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and reacts violently with water. DFSCl is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of sulfonamides, sulfones, and sulfonylureas.

Scientific Research Applications

Sulfonylation Reactions

Sulfonyl chlorides are essential reagents in organic synthesis. The difluoromethyl group in 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride enhances its electrophilicity, making it an excellent candidate for sulfonylation reactions. Researchers utilize this compound to introduce sulfonyl groups into various substrates, leading to the formation of valuable sulfonamides, sulfones, and sulfonates .

SuFEx Chemistry

SuFEx (sulfur(vi)-fluoride exchange) reactions have gained prominence due to their mild conditions, high efficiency, and broad substrate scope. The high oxidation state (vi) of sulfur in sulfonyl fluorides contributes to their inertness, making them ideal for SuFEx reactions. 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride serves as a key building block in SuFEx chemistry, enabling the construction of complex molecules and polymers .

Medicinal Chemistry

The difluoromethylsulfonyl group imparts unique properties to drug candidates. Researchers explore 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride derivatives as potential drugs, especially in the treatment of inflammatory diseases, cancer, and microbial infections. These compounds exhibit enhanced metabolic stability and bioavailability, making them attractive targets for drug development .

Fluorinated Building Blocks

Fluorinated compounds play a pivotal role in drug discovery and materials science. 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride serves as a versatile fluorinated building block. Chemists use it to introduce fluorine atoms into organic molecules, enhancing their lipophilicity, metabolic stability, and binding affinity. These modified compounds find applications in agrochemicals, pharmaceuticals, and materials research .

Polymer Chemistry

The difluoromethylsulfonyl group can be incorporated into polymer backbones, leading to unique properties such as improved thermal stability, hydrophobicity, and chemical resistance. Researchers explore 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride-based monomers for designing specialty polymers, including high-performance plastics, elastomers, and coatings .

Electrochemical Devices

The electrochemical behavior of sulfonyl compounds makes them valuable in energy storage and conversion devices. Researchers investigate 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride derivatives as redox-active materials for supercapacitors, lithium-ion batteries, and fuel cells. The presence of fluorine atoms enhances stability and charge/discharge performance .

properties

IUPAC Name

4-(difluoromethylsulfonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-3-1-5(2-4-6)15(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZSQJIRQHGKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585519
Record name 4-(Difluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923204-51-7
Record name 4-(Difluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-difluoromethanesulfonylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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